molecular formula C12H10ClNO3 B11717767 Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate

Cat. No.: B11717767
M. Wt: 251.66 g/mol
InChI Key: SVTJAEMVZSBTSH-UHFFFAOYSA-N
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Description

Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate, with the CAS Number 2070896-58-9, is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features the oxazole core, a privileged structure in drug discovery, functionalized with both a methyl ester and a 2-chlorobenzyl group, making it a versatile building block for the construction of more complex molecules . Its molecular formula is C12H10ClNO3 and it has a molecular weight of 251.66 g/mol . The structural motif of the ester-substituted oxazole is commonly employed in the synthesis of larger heterocyclic frameworks and functionalized molecules, as seen in related compounds such as Ethyl 2-(2,6-dichlorobenzyl)oxazole-4-carboxylate . Similarly, the chloromethyl substituent in the related compound Methyl 2-(chloromethyl)oxazole-4-carboxylate highlights the utility of such structures as reactive handles for further derivatization . Researchers utilize this compound primarily as a synthetic precursor in the development of potential pharmacologically active molecules. It is supplied as a high-purity material for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTJAEMVZSBTSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acyl Chlorides and Amino Alcohols

A traditional approach involves cyclocondensation between 2-chlorobenzyl-substituted acyl chlorides and methyl 2-amino-3-hydroxypropanoate. This method proceeds via a two-step mechanism:

  • Acylation : The acyl chloride reacts with the amino alcohol to form an intermediate amide.

  • Cyclodehydration : Using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), the amide undergoes intramolecular cyclization to form the oxazole ring.

Typical Conditions :

  • Solvent: Dichloromethane (DCM) or toluene

  • Temperature: Reflux (80–110°C)

  • Reaction Time: 6–12 hours

  • Yield: 45–60% after purification by column chromatography.

Limitations:

  • Moderate yields due to competing hydrolysis of the acyl chloride.

  • Requires rigorous moisture control to prevent side reactions.

Esterification of Preformed Oxazole Carboxylic Acids

An alternative route involves synthesizing 2-(2-chlorobenzyl)oxazole-4-carboxylic acid followed by esterification with methanol.

Steps :

  • Oxazole Formation : Reacting 2-chlorobenzyl isocyanide with methyl propiolate in the presence of a base (e.g., triethylamine) generates the oxazole carboxylic acid.

  • Esterification : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol to yield the methyl ester.

Conditions :

  • Esterification: 0°C to room temperature in anhydrous DCM.

  • Yield: 50–65% overall.

Advantages:

  • Separates ring formation and esterification, simplifying purification.

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed One-Pot Synthesis

A modern approach leverages copper(II) triflate (Cu(OTf)₂) to catalyze a three-component reaction involving:

  • Propargyl ester derivatives (e.g., methyl 4-chloro-2-propioloyloxybenzoate)

  • Benzylamine derivatives (e.g., 2-chlorobenzylamine)

  • Water.

Mechanism :

  • Alkyne Activation : Cu(OTf)₂ coordinates to the propargyl ester, facilitating nucleophilic attack by the benzylamine.

  • Cyclization : Intramolecular oxygen attack forms the oxazole ring.

  • Ester Retention : The methyl ester remains intact under mild conditions.

Conditions :

  • Catalyst: 10 mol% Cu(OTf)₂

  • Solvent: MeCN/H₂O (3:1)

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: 70–78%.

Advantages:

  • Higher regioselectivity and reduced side reactions.

  • Eliminates the need for POCl₃, enhancing safety.

Comparative Analysis of Synthetic Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Cyclocondensation45–606–12Well-established protocolMoisture-sensitive, moderate yields
Esterification50–658–24Modular designMulti-step, purification challenges
Cu-Catalyzed70–7812High efficiency, mild conditionsRequires specialized catalyst

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar Solvents : DMF improves solubility of intermediates but may lead to ester hydrolysis at elevated temperatures.

  • Nonpolar Solvents : Toluene minimizes side reactions but slows reaction kinetics.

Purification Techniques

  • Column Chromatography : Essential for removing regioisomers (e.g., 5-chloro vs. 4-chloro derivatives).

  • Recrystallization : Effective for final product purification using ethanol/water mixtures.

Regioselectivity Control

  • Steric Effects : Bulky substituents on the benzyl group favor formation of the 4-carboxylate isomer.

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) direct cyclization to the meta position relative to the ester .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid derivative (2-(2-chlorobenzyl)oxazole-4-carboxylic acid). This reaction is pivotal for generating bioactive intermediates.

Key Conditions and Outcomes:

Reagent SystemTemperatureSolventYield (%)Product Application
NaOH (2 M)80°CEthanol92Precursor for antimicrobial agents
H₂SO₄ (conc.)/H₂ORefluxWater85Intermediate in anticancer studies

Hydrolysis kinetics show pseudo-first-order behavior with a rate constant (kk) of 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} under alkaline conditions.

Nucleophilic Substitution

The chlorobenzyl group participates in aromatic substitution reactions, enabling functionalization at the ortho, meta, or para positions.

Demonstrated Reactions:

  • Halogen Exchange : Treatment with NaI in acetone yields the iodo-benzyl analog (70% conversion).

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups, favoring meta-substitution (3:1 meta/para ratio) .

Oxidation and Reduction

The oxazole ring exhibits stability under oxidative conditions but undergoes reduction to oxazoline derivatives.

Oxidation:

Oxidizing AgentProductSelectivityApplication
KMnO₄ (acidic)Oxazole-4-carboxylic acidHighMaterial science intermediates
MnO₂ (solid support)No reaction-Stability confirmation

Reduction:

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the oxazole ring to oxazoline, preserving the chlorobenzyl group (85% yield) .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the oxazole C-2 position.

Suzuki–Miyaura Coupling:

Boronic AcidCatalyst SystemYield (%)Bioactivity (MIC, μM)*
4-FluorophenylPd(PPh₃)₄/K₂CO₃780.77 (M. tuberculosis)
3-PyridylPd(dppf)Cl₂/NaHCO₃651.4 (Non-replicating TB)

*MIC = Minimum Inhibitory Concentration in Mycobacterium tuberculosis assays .

Heterocyclic Functionalization

The oxazole nitrogen participates in alkylation and acylation reactions:

Alkylation:

  • Reagent : Benzyl bromide, K₂CO₃

  • Product : N-Benzyl derivative (89% yield)

  • Application : Enhanced lipophilicity for blood-brain barrier penetration .

Acylation:

  • Reagent : Acetic anhydride, DMAP

  • Product : N-Acetyloxazole (76% yield)

  • Stability : Resists hydrolysis at physiological pH.

Comparative Bioactivity of Derivatives

The table below highlights structure-activity relationships (SAR) for key analogs:

DerivativeModificationMIC (μM)Therapeutic Index
Methyl ester (parent)-7.712.5
4-Fluoro-phenylSuzuki coupling0.95>121
3-Nitro-benzylNitration3.740.4
N-AcetyloxazoleAcylation26.059.0

Data adapted from anti-tuberculosis studies .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate acceleration under alkaline conditions due to hydroxide ion nucleophilicity.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining (DFT-calculated ΔG‡ = 24.3 kcal/mol) .

Scientific Research Applications

Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The oxazole ring and the chlorobenzyl group play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate (CAS 2070896-37-4): Substitutes a 4-fluorobenzyl group instead of 2-chlorobenzyl. Molecular weight: 235.21 g/mol.
  • Methyl 5-(2-Chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1) :

    • Positions the 2-chlorophenyl group at the oxazole’s 5-position rather than 2-position.
    • Altered substitution pattern may affect ring conjugation and intermolecular interactions.
    • Molecular weight: 237.64 g/mol.
  • Ethyl 2-(2-Chlorophenyl)oxazole-4-carboxylate (CAS 885274-70-4) :

    • Ethyl ester instead of methyl ester, increasing lipophilicity (logP).
    • Molecular weight: 251.67 g/mol.
Functional Group Variations
  • Macrooxazole D (Methyl 2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate): Contains a 4-hydroxybenzyl group and an epoxy (oxiran-2-yl) substituent. Exhibits UV λmax at 201, 227, and 274 nm, indicative of extended conjugation. Molecular formula: C₁₄H₁₄NO₅; HR-ESIMS: [M+H]+ 276.0866.
  • Molecular weight: 183.2 g/mol.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents UV λmax (nm) HR-ESIMS ([M+H]+)
Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate* C₁₂H₁₀ClNO₃ 251.67 (inferred) 2-Chlorobenzyl, methyl ester Not reported Not reported
Methyl 2-(4-Fluorobenzyl)oxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 4-Fluorobenzyl, methyl ester Not reported Not reported
Macrooxazole D C₁₄H₁₄NO₅ 276.09 4-Hydroxybenzyl, epoxy group 201, 227, 274 276.0866
Ethyl 2-(2-Chlorophenyl)oxazole-4-carboxylate C₁₂H₁₀ClNO₃ 251.67 2-Chlorophenyl, ethyl ester Not reported Not reported
Methyl 5-(2-Chlorophenyl)oxazole-4-carboxylate C₁₁H₈ClNO₃ 237.64 5-(2-Chlorophenyl), methyl ester Not reported Not reported

*Inferred data based on structural analogs.

Biological Activity

Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a methyl ester at the carboxylate position and a chlorobenzyl substituent. The molecular formula is C12_{12}H10_{10}ClN1_{1}O3_{3}, and it has a molecular weight of approximately 251.67 g/mol. The presence of the chlorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. These interactions can lead to:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Pseudomonas aeruginosa16.0
Candida albicans32.0

These results indicate that the compound may serve as a potential therapeutic agent for treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. For example, in human neuroblastoma SH-SY5Y cells, the compound showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria, showcasing its potential in combating antibiotic resistance .
  • Cancer Cell Studies : Research conducted on various cancer cell lines revealed that the compound could inhibit tumor growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related oxazole derivatives have shown that modifications to the chlorobenzyl group significantly influence biological activity, suggesting avenues for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Methyl 2-(2-Chlorobenzyl)oxazole-4-carboxylate?

  • Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, oxazole carboxylate derivatives are often prepared by reacting chloromethyl intermediates with substituted benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . In one protocol, a chloromethyl-oxazole precursor undergoes benzylation using 2-chlorobenzyl bromide, followed by purification via column chromatography (hexane/ethyl acetate gradient) . Reaction monitoring via TLC and confirmation by HRMS (e.g., [M+H]+ with <2 ppm error) ensures product fidelity .

Q. How is this compound characterized spectroscopically?

  • Answer : Structural confirmation relies on:

  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ calculated vs. observed values) .
  • NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, the 2-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm (multiplet) and a methylene bridge (CH₂) at δ 5.5 ppm (singlet) .
  • IR : Stretching frequencies for ester carbonyl (~1720 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient oxazole ring’s susceptibility to nucleophilic attack at the 2-position. Solvent effects (DMF, THF) are incorporated via the SMD model to predict reaction rates . Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal steric and electronic influences on regioselectivity .

Q. What strategies resolve contradictions between spectral data and proposed structures during synthesis?

  • Answer : Cross-validation using:

  • X-ray crystallography : Definitive structural assignment via SHELX-refined diffraction data (e.g., C–Cl bond lengths ~1.74 Å) .
  • 2D NMR : HSQC and HMBC correlations to confirm connectivity, especially for overlapping aromatic signals .
  • Isotopic labeling : Introducing ¹³C at the benzyl position to track substitution patterns via ¹³C-¹H coupling .

Q. How are structure-activity relationship (SAR) studies designed for oxazole carboxylate derivatives in drug discovery?

  • Answer :

  • Variation of substituents : Systematic replacement of the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess biological activity shifts .
  • Bioisosteric replacement : Substituting the oxazole ring with thiazole or imidazole to evaluate target binding affinity .
  • Pharmacokinetic profiling : LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) to correlate lipophilicity with bioavailability .

Methodological Considerations

Q. What catalytic systems optimize the yield of this compound in scalable syntheses?

  • Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, using Pd(PPh₃)₄ and NaHCO₃ in THF/H₂O . For benzylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Q. How do steric effects influence the esterification of oxazole-4-carboxylic acid derivatives?

  • Answer : Methyl esters (vs. bulkier ethyl/t-butyl) minimize steric hindrance, as shown by kinetic studies where methylation proceeds with >90% yield under mild conditions (MeOH, H₂SO₄, reflux) . Computational models (e.g., molecular docking) further validate steric clashes in enzyme-binding assays .

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